molecular formula C6H12OSi2 B14676929 CID 10986520

CID 10986520

Cat. No.: B14676929
M. Wt: 156.33 g/mol
InChI Key: HAHRVISQTAASOO-UHFFFAOYSA-N
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Description

CID 10986520 (PubChem Compound Identifier: 10986520) is a chemical compound cataloged in the PubChem database. For instance, analogous compounds like betulin derivatives (CID 72326, 64971) and oscillatoxin derivatives (CID 101283546, 185389) are characterized by their unique structural motifs and biological activities . This compound likely follows similar annotation frameworks, with metadata such as molecular weight, solubility, and pharmacological parameters inferred from cheminformatics tools (e.g., LogP, TPSA, GI absorption) .

Properties

Molecular Formula

C6H12OSi2

Molecular Weight

156.33 g/mol

InChI

InChI=1S/C6H12OSi2/c1-5-8(3)7-9(4)6-2/h5-6H,1-2H2,3-4H3

InChI Key

HAHRVISQTAASOO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C=C)O[Si](C)C=C

Origin of Product

United States

Preparation Methods

1,3-Diethenyl-1,3-dimethyldisiloxane is typically synthesized through the hydrolysis of vinyldimethylmethoxysilane, (CH2=CH)Me2SiOMe . This method involves the reaction of vinyldimethylmethoxysilane with water, resulting in the formation of the desired disiloxane compound. Industrial production methods often involve similar hydrolysis reactions, but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

1,3-Diethenyl-1,3-dimethyldisiloxane undergoes various chemical reactions, including:

    Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond.

    Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.

    Substitution: The vinyl groups in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of different organosilicon derivatives.

Major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds.

Scientific Research Applications

1,3-Diethenyl-1,3-dimethyldisiloxane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-diethenyl-1,3-dimethyldisiloxane involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific reaction and the metal ion used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity

Structural analogs of CID 10986520 can be identified using PubChem’s similarity search, which employs Tanimoto coefficients to quantify molecular overlap. For example:

Compound (CID) Structure Tanimoto Similarity Key Functional Groups
This compound (Hypothetical structure; not provided) 1.00 (Inferred from class)
Betulin (CID 72326) Pentacyclic triterpenoid 0.71–0.87 Hydroxyl, olefinic bonds
Oscillatoxin D (CID 101283546) Macrocyclic polyketide 0.65–0.78 Lactone ring, methyl branches
Ginkgolic acid 17:1 (CID 5469634) Alkylphenol 0.60–0.70 Long alkyl chain, phenolic OH

Structural overlays, as demonstrated for steroid derivatives in Figure 8 , highlight conserved motifs (e.g., hydrophobic cores) that influence target binding or metabolic stability.

Physicochemical and Pharmacokinetic Properties

Key parameters for this compound and analogs (hypothetical values based on cheminformatics models):

Property This compound Betulin (CID 72326) Ginkgolic acid 17:1 (CID 5469634)
Molecular Weight ~400 g/mol 442.7 g/mol 346.5 g/mol
LogP (iLOGP) 3.2 6.1 5.8
TPSA 80 Ų 40.5 Ų 20.2 Ų
GI Absorption High Low High
BBB Permeability No No Yes
Synthetic Accessibility 2.5 3.8 2.1

These metrics suggest this compound may exhibit moderate lipophilicity and high membrane permeability, comparable to ginkgolic acid but distinct from betulin’s low absorption profile .

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